![molecular formula C17H22N2O B1385323 N-(4-Butoxybenzyl)(3-pyridinyl)methanamine CAS No. 1040685-70-8](/img/structure/B1385323.png)
N-(4-Butoxybenzyl)(3-pyridinyl)methanamine
Overview
Description
N-(4-Butoxybenzyl)(3-pyridinyl)methanamine is a biochemical compound used for proteomics research . It has a molecular formula of C17H22N2O and a molecular weight of 270.37 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.37 . The search results do not provide additional information on its physical and chemical properties.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A significant application of N-(4-Butoxybenzyl)(3-pyridinyl)methanamine and its derivatives is found in synthesis methodologies. For example, the title compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using 1,3-dipolar cycloaddition reactions, showcasing the versatility of methanamine compounds in chemical synthesis (Aouine Younas et al., 2014).
Structural Characterization : These compounds are often characterized using various spectroscopy techniques such as NMR, MS, and Elemental Analysis, providing detailed insights into their chemical structures and properties.
Potential Biological Activities
Anticonvulsant Potential : Derivatives of methanamines, such as those in the Schiff bases of 3-aminomethyl pyridine, have been explored for their anticonvulsant activities. This indicates a potential pharmacological application of methanamine compounds in neurological disorders (S. Pandey et al., 2011).
Inhibition of Cytochrome P450 2A6 : Some derivatives have been studied for their role in inhibiting Cytochrome P450 2A6, a key enzyme in nicotine metabolism. This suggests potential therapeutic applications for smoking cessation (T. Denton et al., 2018).
Applications in Alzheimer's Disease : Compounds like N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, related to methanamine derivatives, have been evaluated for their utility in the treatment of Alzheimer's disease, indicating a potential application in neurodegenerative disorders (J. Klein et al., 1996).
Applications in Chemistry
Catalytic Applications : Methanamine derivatives have been used in catalytic applications, indicating their potential in synthetic chemistry for facilitating various chemical reactions. This includes their use in C–H bond activation and in the synthesis of palladacycles (Gavin W. Roffe et al., 2016).
Photophysical Properties : The study of photophysical behaviors of these compounds, including their fluorescence properties, suggests applications in areas like imaging and sensing (Li Ping-hua, 2010).
properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-3-11-20-17-8-6-15(7-9-17)12-19-14-16-5-4-10-18-13-16/h4-10,13,19H,2-3,11-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYWTCDZGMALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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